

Application Notes and Protocols: Chlorosulfonic Acid in the Synthesis of Organic Intermediates

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Compound of Interest		
Compound Name:	Chlorosulfonic acid	
Cat. No.:	B046556	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorosulfonic acid (CISO₃H) is a highly reactive and versatile inorganic compound that serves as a powerful reagent in organic synthesis.[1][2] Discovered in 1854, it has become a cornerstone for introducing the sulfonyl group into organic molecules.[1] Its principal applications lie in its function as a potent sulfonating and chlorosulfonating agent, enabling the synthesis of a wide array of organic intermediates.[1][2]

The resultant sulfonyl chlorides (R-SO₂Cl) are pivotal intermediates, extensively used in the manufacturing of pharmaceuticals (notably sulfa drugs), detergents, dyes, agrochemicals, and artificial sweeteners like saccharin.[1][3][4] **Chlorosulfonic acid**'s utility also extends to its role as a strong acid catalyst and dehydrating agent in reactions such as alkylation, cyclization, and polymerization.[1][5]

This document provides detailed protocols and application notes for the synthesis of key organic intermediates using **chlorosulfonic acid**, with a focus on safety, methodology, and data presentation.

Core Reaction: Electrophilic Aromatic Chlorosulfonation

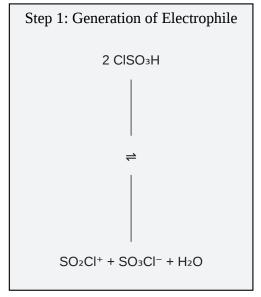


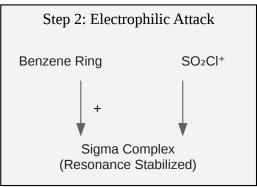
Methodological & Application

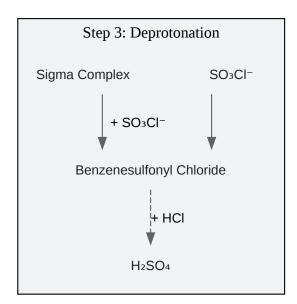
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The most significant reaction involving **chlorosulfonic acid** is the direct chlorosulfonation of aromatic compounds.[1] This reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electrophilic species, the chlorosulfonium cation (SO₂Cl⁺), is generated in situ from the auto-protolysis of **chlorosulfonic acid**.[6][7] The aromatic ring then attacks this powerful electrophile to form a resonance-stabilized intermediate (sigma complex), which subsequently loses a proton to restore aromaticity and yield the aryl sulfonyl chloride.[6]



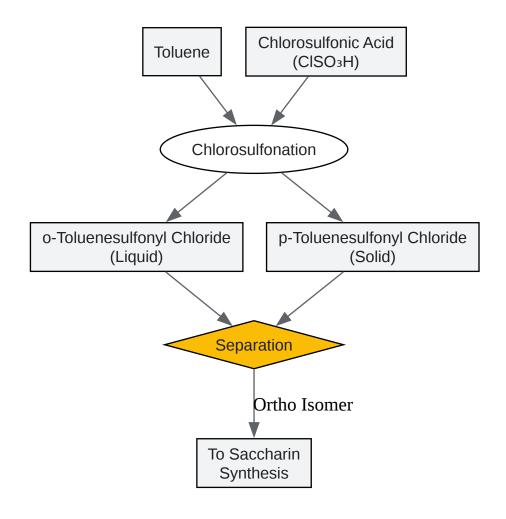












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